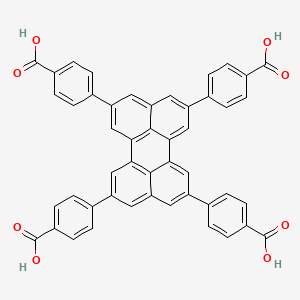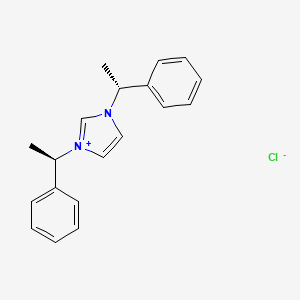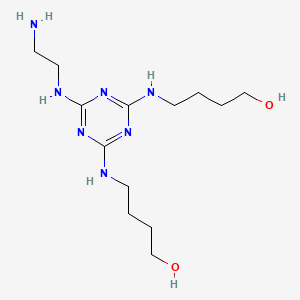
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide typically involves the reaction of 5-methyluracil with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. This process ensures that the reaction proceeds to completion. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts to speed up the reaction and reduce energy consumption is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be carried out using oxidizing agents such as potassium permanganate.
Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various halogenated derivatives.
Applications De Recherche Scientifique
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases related to pyrimidine metabolism.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in pyrimidine metabolism, where the compound can act as an inhibitor or substrate. The pathways involved are typically related to nucleic acid synthesis and repair, making the compound of interest in cancer research and antiviral therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyluracil: A precursor in the synthesis of N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide.
2,4-Dioxo-5-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)acetamide: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(5-methyl-2-oxo-1H-pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-8-7(12)10-6(4)9-5(2)11/h3H,1-2H3,(H2,8,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOGUECZYCRVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8197678.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-amino-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B8197683.png)


![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)




![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)


